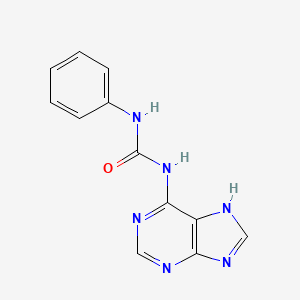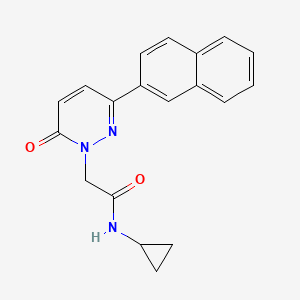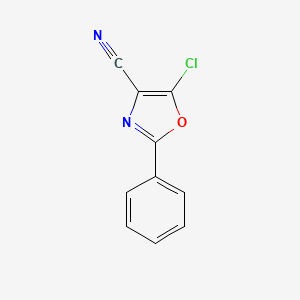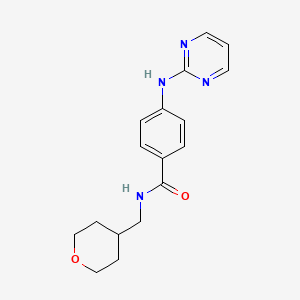
N-Phenyl-N'-(1H-purin-6-yl)urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-Phenyl-N’-(1H-purin-6-yl)urea is a chemical compound with the molecular formula C12H10N6O. It is known for its unique structure, which combines a phenyl group with a purine moiety through a urea linkage. This compound has garnered interest in various fields of scientific research due to its potential biological activities and applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-Phenyl-N’-(1H-purin-6-yl)urea typically involves the reaction of a phenyl isocyanate with a purine derivative. One common method includes the reaction of phenyl isocyanate with 6-aminopurine under controlled conditions to yield the desired product. The reaction is usually carried out in an organic solvent such as dichloromethane or acetonitrile, and the reaction mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the urea linkage.
Industrial Production Methods
Industrial production of N-Phenyl-N’-(1H-purin-6-yl)urea may involve similar synthetic routes but on a larger scale. The process would typically be optimized for higher yields and purity, with careful control of reaction parameters such as temperature, solvent choice, and reaction time. Purification steps such as recrystallization or chromatography may be employed to obtain the final product in a pure form.
化学反応の分析
Types of Reactions
N-Phenyl-N’-(1H-purin-6-yl)urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced forms of the compound.
Substitution: The phenyl or purine moieties can undergo substitution reactions with suitable reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Substitution reactions may involve reagents such as halogens or alkylating agents under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives. Substitution reactions can result in various substituted phenyl or purine derivatives.
科学的研究の応用
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound has shown potential as an inhibitor of certain enzymes, making it a candidate for studying enzyme mechanisms and interactions.
Industry: It can be used in the development of new materials and as a precursor in the synthesis of other valuable compounds.
作用機序
The mechanism of action of N-Phenyl-N’-(1H-purin-6-yl)urea involves its interaction with specific molecular targets. For instance, as a p38α MAP kinase inhibitor, it binds to the active site of the enzyme, preventing its activation and subsequent signaling pathways involved in inflammation . This inhibition can lead to reduced production of inflammatory cytokines and mediators, thereby exerting anti-inflammatory effects.
類似化合物との比較
N-Phenyl-N’-(1H-purin-6-yl)urea can be compared with other similar compounds, such as:
6-(Phenylureido)purine: Similar structure but with different substitution patterns.
N-Phenyl-N’-(9H-purin-6-yl)urea: Another isomer with a different purine linkage.
1-Phenyl-3-(7H-purin-6-yl)urea: A structural isomer with variations in the purine ring attachment.
These compounds share structural similarities but may exhibit different biological activities and properties, highlighting the uniqueness of N-Phenyl-N’-(1H-purin-6-yl)urea in terms of its specific interactions and applications.
特性
分子式 |
C12H10N6O |
|---|---|
分子量 |
254.25 g/mol |
IUPAC名 |
1-phenyl-3-(7H-purin-6-yl)urea |
InChI |
InChI=1S/C12H10N6O/c19-12(17-8-4-2-1-3-5-8)18-11-9-10(14-6-13-9)15-7-16-11/h1-7H,(H3,13,14,15,16,17,18,19) |
InChIキー |
OLMGSBGUOPVTPR-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)NC(=O)NC2=NC=NC3=C2NC=N3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3-chloro-N-[(2-methyl-1H-indol-3-yl)(pyridin-2-yl)methyl]aniline](/img/structure/B15103662.png)
![4-(1H-indol-3-yl)-N-[2-(4-oxoquinazolin-3(4H)-yl)ethyl]butanamide](/img/structure/B15103670.png)
![N-[4-(acetylamino)phenyl]-6-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxamide](/img/structure/B15103678.png)


![3-(3-chlorophenyl)-2H-[1,3,5]triazino[2,1-b][1,3]benzothiazole-2,4(3H)-dione](/img/structure/B15103691.png)
![N-(5,6-dihydro-4H-cyclopenta[d][1,3]thiazol-2-yl)-1-(1,1-dioxidotetrahydrothiophen-3-yl)-3,5-dimethyl-1H-pyrazole-4-carboxamide](/img/structure/B15103695.png)
![1-{4-[(4,7-dimethoxy-1H-indol-2-yl)carbonyl]piperazin-1-yl}-3-(1H-indol-3-yl)propan-1-one](/img/structure/B15103697.png)
![(2Z)-2-[1-(2-methylpropyl)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]hydrazinecarbothioamide](/img/structure/B15103705.png)
![1-[4-(4-Methoxyphenyl)piperazin-1-yl]-3-(5-methyl-2-propan-2-ylcyclohexyl)oxypropan-2-ol](/img/structure/B15103712.png)

![1-[3-(dimethylamino)propyl]-3-hydroxy-4-[(4-methylphenyl)carbonyl]-5-(pyridin-4-yl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B15103733.png)
![N-[(2-methyl-1H-indol-3-yl)(phenyl)methyl]-1,3-thiazol-2-amine](/img/structure/B15103736.png)
